N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
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Overview
Description
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide: is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a naphthamide group attached to an oxadiazole ring, which is further substituted with a methylsulfonyl phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methylsulfonyl phenyl group can be introduced through a sulfonation reaction, where a phenyl ring is treated with a sulfonating agent such as chlorosulfonic acid, followed by methylation using dimethyl sulfate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the oxadiazole ring and the methylsulfonyl group contributes to its biological activity, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and performance .
Mechanism of Action
The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds share the methylsulfonyl phenyl group but differ in the core structure, which is an indole ring instead of an oxadiazole ring.
Sulfonamide-based indole analogs: These compounds also contain a sulfonamide group and an indole ring, offering similar biological activities but with different structural features.
Uniqueness: The uniqueness of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide lies in its combination of the oxadiazole ring and the naphthamide group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and the potential for diverse applications in various fields .
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-28(25,26)17-9-5-4-8-16(17)19-22-23-20(27-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDVVYKMUDKQRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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